

Application Notes and Protocols: Anti-Mouse TIM-2 Antibody (RMT2-29)

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Compound of Interest

Compound Name: *Anti-Mouse TIM-2 Antibody
(RMT2-29)*

Cat. No.: *B12363076*

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These application notes provide detailed protocols and guidelines for the in vitro use of the Anti-Mouse T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) antibody, clone RMT2-29. The information is intended for researchers, scientists, and drug development professionals.

Note: The data and protocols provided are compiled from publicly available information on related anti-mouse TIM-2 clones, such as RMT2-14 and RMT2-25, and may serve as a starting point for optimizing experiments with clone RMT2-29.

Product Information

- Target: Mouse TIM-2 (T-cell immunoglobulin and mucin domain-containing protein 2)
- Specificity: The antibody recognizes mouse TIM-2, a type I cell surface glycoprotein.[1] TIM-2 is expressed on activated T cells, preferentially on differentiated Th2 cells, and also on B cells.[2][3][4]
- Function of TIM-2: TIM-2 is a crucial immune regulator. It acts as a negative regulator of Th2 responses and can influence B cell proliferation and antibody production.[1][4] It also functions as a receptor for Semaphorin 4A.[4]
- Isotype: Rat IgG2a

- Applications: The RMT2 antibody family has been validated for various in vitro applications including Flow Cytometry, Western Blotting, Immunoprecipitation, Immunofluorescence, and Functional Assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Data Presentation: Recommended Starting Dilutions

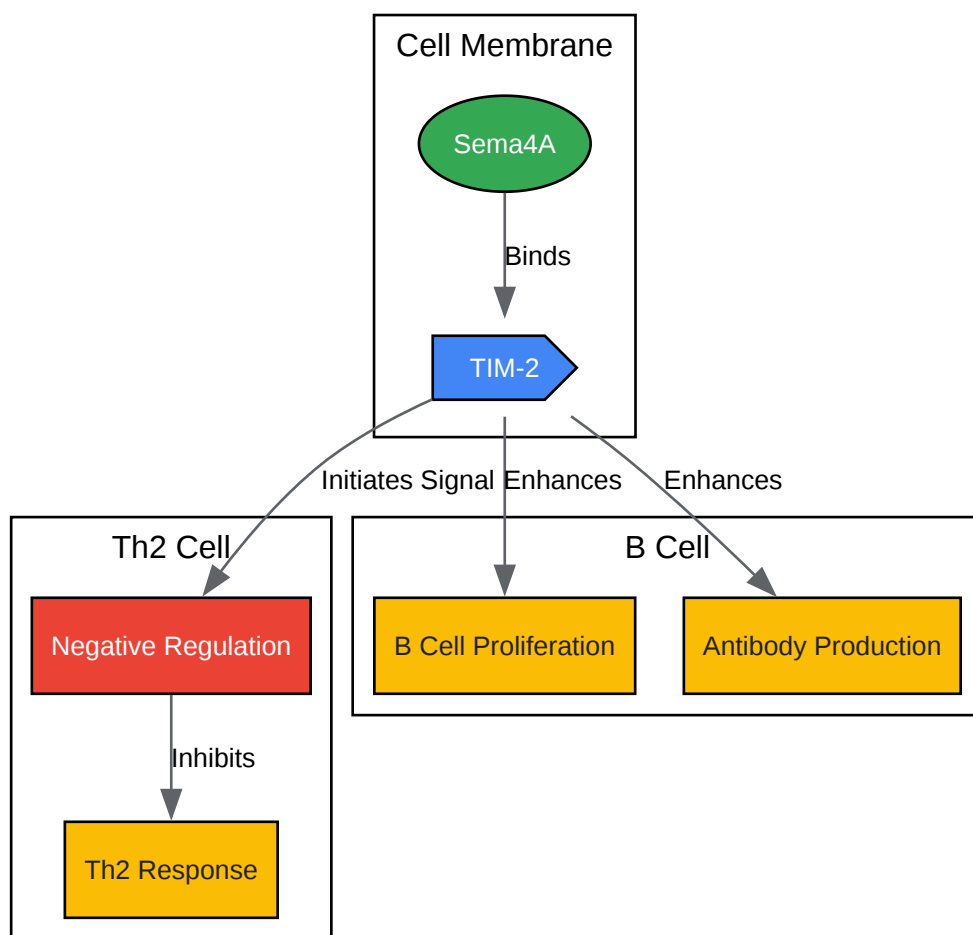
The following table summarizes the recommended starting concentrations and dilutions for various in vitro applications. Researchers should titrate the antibody to determine the optimal concentration for their specific experimental system.

Application	Recommended Starting Dilution/Concentration	Cell/Protein Amount	Notes
Flow Cytometry	10 µl of 0.1 mg/ml solution (or titrate)	1 x 10 ⁶ cells in 100 µl	Fc block is recommended to reduce non-specific binding.[4][6]
Western Blotting	Assay-dependent; titrate for optimal results	20 µg of total protein lysate	Used to confirm TIM-2 as the H-ferritin receptor on oligodendrocytes.[2][3]
Immunoprecipitation	Assay-dependent; titrate for optimal results	1-3 x 10 ⁷ cells	Can be used to isolate TIM-2 and its interacting partners.[1]
Immunofluorescence	Assay-dependent; titrate for optimal results	N/A	Suitable for visualizing TIM-2 expression and localization in fixed cells.[5]
Functional Assays	Assay-dependent; titrate for optimal results	Varies by assay	Used for B cell proliferation and activation studies, and blocking H-ferritin binding.[1][2][3]

Signaling Pathways and Experimental Workflows

TIM-2 Signaling Overview

TIM-2 plays a significant role in modulating immune responses. As a receptor for Semaphorin 4A (Sema4A), its engagement can enhance T-cell activation.[4] However, it is also known to act as a negative regulator of Th2 responses.[1][4] In B cells, signaling through TIM-2 can enhance proliferation and antibody production.[4]



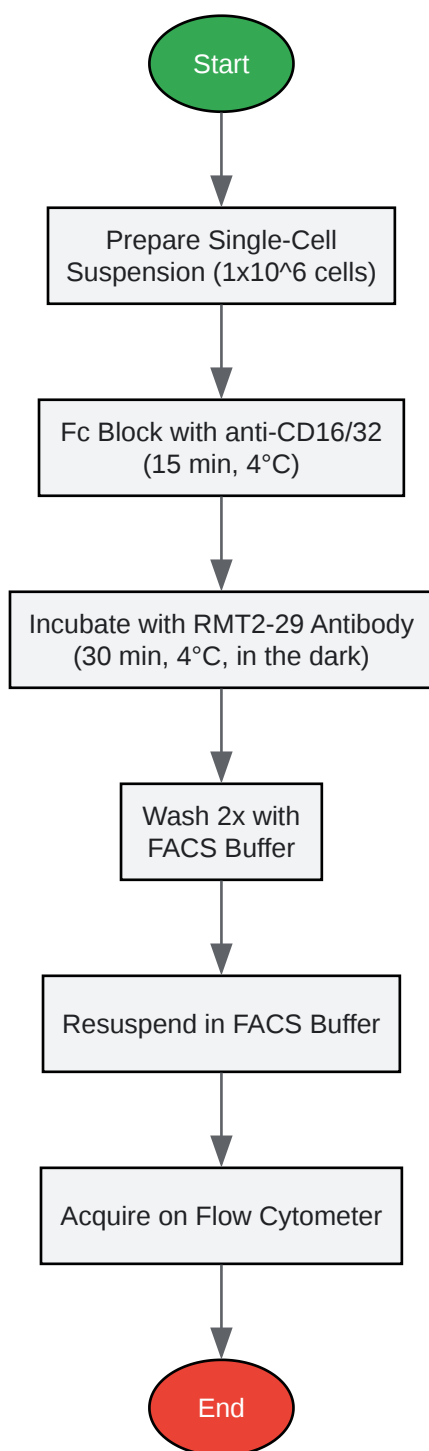
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Caption: TIM-2 signaling pathways in Th2 and B cells.

Experimental Protocols

Flow Cytometry

This protocol describes the staining of cell surface TIM-2 for analysis by flow cytometry.



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Caption: Workflow for cell surface staining using flow cytometry.

Materials:

- FACS Buffer: PBS with 1% BSA and 0.09% Sodium Azide.[4]
- Fc Block (e.g., anti-mouse CD16/32 antibody).
- **Anti-Mouse TIM-2 Antibody (RMT2-29).**
- (Optional) Viability dye.

Procedure:

- Harvest cells and prepare a single-cell suspension.
- Wash cells once with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.[6]
- Resuspend up to 1×10^6 cells in 100 μ l of FACS buffer.[4]
- Block Fc receptors by adding an Fc blocking antibody and incubate for 15 minutes at 4°C.[6]
- Without washing, add the Anti-Mouse TIM-2 (RMT2-29) antibody at the predetermined optimal concentration (e.g., 10 μ l of a 0.1 mg/ml solution).[4]
- Incubate for 30 minutes at 4°C in the dark.[7][8]
- Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes after each wash.[6]
- Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 500 μ l) for analysis.[7]
- If desired, add a viability dye according to the manufacturer's instructions.
- Analyze the samples on a flow cytometer.

Western Blotting

This protocol provides a general procedure for detecting TIM-2 in protein lysates.

Materials:

- RIPA or other suitable lysis buffer with protease inhibitors.[9]
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membrane.[10][11]
- Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[9]
- **Anti-Mouse TIM-2 Antibody (RMT2-29).**
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.[9]

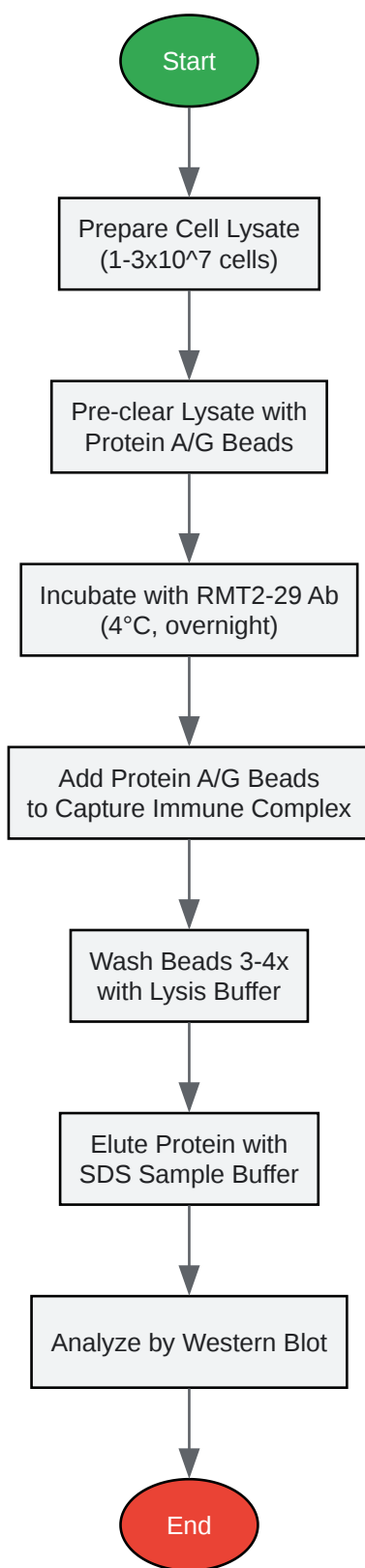
Procedure:

- **Sample Preparation:** Lyse 1-10 x 10⁶ cells in 1 mL of ice-cold lysis buffer.[12] Incubate on ice for 30 minutes with periodic vortexing.[9] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- **Electrophoresis:** Load 20 µg of protein per lane on an SDS-PAGE gel.[9] Run the gel until the dye front reaches the bottom.
- **Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
- **Primary Antibody Incubation:** Incubate the membrane with the RMT2-29 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9][14]
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.[14]
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]

- Washing: Repeat the washing step as in step 7.
- Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.[\[10\]](#)

Immunoprecipitation (IP)

This protocol is for the immunoprecipitation of TIM-2 from cell lysates.



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Caption: General workflow for immunoprecipitation.

Materials:

- Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
- **Anti-Mouse TIM-2 Antibody (RMT2-29).**
- Protein A/G magnetic or agarose beads.[\[15\]](#)
- Wash buffer (lysis buffer or a modification).
- Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

- **Cell Lysate Preparation:** Prepare a cell lysate from $1-3 \times 10^7$ cells in 0.5-1 mL of non-denaturing lysis buffer.
- **Pre-clearing (Optional but Recommended):** Add 20 μ L of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.[\[13\]](#) Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[\[13\]](#)
- **Immunoprecipitation:** Add the optimal amount of RMT2-29 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[\[15\]](#)
- **Capture:** Add 20-30 μ L of fresh Protein A/G beads to the lysate/antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.[\[15\]](#)
- **Washing:** Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).[\[16\]](#) Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold wash buffer.
- **Elution:** After the final wash, remove all supernatant and resuspend the beads in 20-40 μ L of 2X SDS-PAGE sample buffer.[\[13\]](#) Boil for 5-10 minutes to elute the protein.
- **Analysis:** Pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.

Immunofluorescence (IF)

This protocol is for visualizing TIM-2 in adherent cells grown on coverslips.

Materials:

- Cells grown on coverslips.
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).[17]
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[18]
- Blocking buffer (e.g., 5% normal serum in PBS).[18]
- **Anti-Mouse TIM-2 Antibody (RMT2-29).**
- Fluorochrome-conjugated secondary antibody.
- Antifade mounting medium with DAPI.

Procedure:

- Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency (e.g., ~70%).[18]
- Fixation: Rinse cells briefly with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[17][19]
- Washing: Wash the cells three times with PBS for 5 minutes each.[19]
- Permeabilization (for intracellular targets): If targeting an intracellular epitope of TIM-2, incubate with permeabilization buffer for 10-15 minutes. For cell surface staining, this step can be omitted.[20]
- Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[18][20]
- Primary Antibody Incubation: Dilute the RMT2-29 antibody in blocking buffer and apply to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17][20]

- Washing: Wash the coverslips three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and apply to the coverslips. Incubate for 1 hour at room temperature, protected from light.[18][19]
- Washing: Repeat the washing step as in step 7.
- Mounting: Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.[18]
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Functional Assays

The RMT2-29 antibody can be used in various functional assays to study the biological roles of TIM-2.

Example: B Cell Proliferation Assay

This assay measures the effect of the RMT2-29 antibody on the proliferation of mouse B cells. Clones like RMT2-25 have been shown to enhance the proliferation of stimulated splenic B cells in vitro.[4]

Materials:

- Isolated mouse splenic B cells.
- B cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-ME).
- B cell stimulus (e.g., anti-IgM, anti-CD40).
- **Anti-Mouse TIM-2 Antibody (RMT2-29).**
- Isotype control antibody.
- Proliferation assay reagent (e.g., ³H-thymidine, CFSE, or BrdU).

Procedure:

- Isolate B cells from mouse spleens using standard methods (e.g., magnetic bead separation).
- Plate the B cells in a 96-well plate at a density of $1-2 \times 10^5$ cells per well.
- Add the B cell stimulus (e.g., anti-IgM) to the appropriate wells.
- Add the RMT2-29 antibody or an isotype control antibody at various concentrations to the wells.
- Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Assess proliferation:
 - For ³H-thymidine: Pulse the cells with 1 µCi of ³H-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
 - For CFSE: Label the cells with CFSE before plating. After culture, analyze the dilution of the CFSE dye by flow cytometry as a measure of cell division.
- Compare the proliferation in wells treated with RMT2-29 to the control wells to determine the antibody's effect on B cell proliferation.

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